ethyl 5-acetyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxylate
Description
Ethyl 5-acetyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxylate is a substituted thiophene derivative with the molecular formula C₂₁H₂₁NO₄S (estimated molecular weight: 383.47 g/mol). Its structure features:
- A thiophene core (aromatic five-membered ring with sulfur).
- Ethyl ester at position 2.
- Acetyl group at position 3.
- Cinnamoylamino group (C₆H₅-CH=CH-CO-NH-) at position 2.
- Methyl substituent at position 4.
This compound’s structural complexity arises from the interplay of electron-withdrawing (acetyl, ester) and electron-donating (methyl) groups, combined with the conjugated cinnamoyl moiety.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-24-19(23)16-12(2)17(13(3)21)25-18(16)20-15(22)11-10-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,20,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGUFJHEUSYLCJ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-acetyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H19NO4S
- CAS Number : 290835-31-3
- Molecular Weight : 357.43 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of the cinnamoyl group may enhance its interaction with biological targets, potentially leading to increased efficacy.
Antimicrobial Activity
Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. A study on related thiophene derivatives showed activity against various bacterial strains, suggesting that this compound may also possess similar effects.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Effects
Thiophene derivatives have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels when treated with similar compounds.
Antioxidant Activity
The antioxidant capacity of thiophene derivatives has been documented in several studies. This compound may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage in diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study tested various thiophene derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.
-
Inflammation Model :
- In an animal model of inflammation, administration of thiophene derivatives resulted in a significant decrease in paw edema compared to controls, suggesting potential therapeutic applications for inflammatory conditions.
-
Oxidative Stress Study :
- Research involving cell lines exposed to oxidative stress revealed that treatment with thiophene derivatives reduced markers of oxidative damage, supporting the hypothesis that this compound may have protective effects.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to ethyl 5-acetyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . The ability to modulate HDAC activity makes this compound a candidate for developing new cancer therapies.
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Compounds with thiophene rings have been associated with reduced inflammation in various models, indicating that this compound may also possess similar properties . Further research could elucidate its mechanism of action in inflammatory pathways.
3. Neurological Applications
Some studies have explored the use of thiophene derivatives in treating neurological disorders. Given the compound's ability to cross the blood-brain barrier, it could be investigated for its neuroprotective effects, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is believed to involve multiple pathways, including the modulation of neurotransmitter systems and inhibition of certain enzymes involved in disease progression. Its interaction with specific receptors may lead to enhanced therapeutic effects in targeted therapies.
2. Drug Formulation
The compound's solubility and stability make it suitable for various drug formulations. Research into its formulation as a tablet or injectable solution could facilitate its application in clinical settings, enhancing patient compliance and therapeutic efficacy .
Industrial Applications
1. Synthesis of Fine Chemicals
this compound can serve as an intermediate in synthesizing other fine chemicals and pharmaceuticals. Its unique functional groups allow for further chemical modifications, making it valuable in the pharmaceutical industry for developing new drugs .
2. Agricultural Chemistry
There is potential for using this compound or its derivatives as agrochemicals due to their biological activity against pests and diseases affecting crops. Research into its efficacy as a pesticide or herbicide could open new avenues in sustainable agriculture practices.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of ethyl 5-acetyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxylate with structurally analogous compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Biological Activities | Reference |
|---|---|---|---|---|
| This compound | Cinnamoylamino, acetyl, ethyl ester | 383.47 | Hypothesized anticancer, anti-inflammatory (based on cinnamoyl’s known activity) | |
| Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate | Furanoylamino (electron-deficient heterocycle) | 357.43 | Antimicrobial, moderate enzyme inhibition | |
| Ethyl 5-acetyl-2-(4-chloro-3-nitrobenzamido)-4-methyl-3-thiophenecarboxylate | Chloro-nitrobenzamido (electron-withdrawing) | 410.80 | Cytotoxic (IC₅₀: 12 µM in HeLa cells), enzyme inhibition | |
| Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate | Chlorobenzoylamino (aromatic halogen) | 396.83 | Anti-inflammatory (COX-2 inhibition: ~60% at 10 µM) | |
| Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate | Formyl, anilino (electron-rich) | 325.80 | Anticancer (moderate activity), limited solubility | |
| Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate | Naphthylamido (bulky aromatic) | 379.45 | Broad-spectrum activity (anticancer, antimicrobial, anti-inflammatory) |
Key Findings:
Chloro-nitrobenzamido group (): Increases cytotoxicity (IC₅₀: 12 µM) but reduces solubility due to nitro group hydrophobicity. Chlorobenzoylamino group (): Improves anti-inflammatory activity via COX-2 inhibition, likely due to halogen’s electronegativity enhancing target binding .
Synthetic Accessibility: Compounds with furanoylamino or chlorobenzoylamino groups are synthesized via one-pot methods with yields >70% . Cinnamoylamino derivatives require multi-step coupling reactions (e.g., amide bond formation between thiophene-2-amine and cinnamoyl chloride), yielding ~50–60% purity .
Physicochemical Properties :
- Lipophilicity : Cinnamoyl and naphthyl substituents increase logP values (>3.5), correlating with enhanced membrane permeability but reduced aqueous solubility .
- Thermal Stability : Ethyl ester derivatives generally exhibit melting points between 120–160°C, with nitro-substituted analogs showing higher thermal degradation resistance .
Contradictions in Activity: While chloro-nitrobenzamido derivatives () show high cytotoxicity, chlorobenzoylamino analogs () prioritize anti-inflammatory over anticancer effects, suggesting target specificity depends on substituent electronic profiles.
Q & A
Basic: What are the common synthetic routes for ethyl 5-acetyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxylate?
The synthesis typically involves multi-step reactions starting with Gewald thiophene formation. For example, ethyl acetoacetate reacts with sulfur and a nitrile (e.g., malononitrile) under reflux in ethanol with triethylamine catalysis to form a 5-aminothiophene intermediate. Subsequent acylation with cinnamoyl chloride introduces the cinnamoylamino group. Acetylation at the 5-position is achieved using acetic anhydride under reflux. Critical parameters include solvent choice (ethanol or 1,4-dioxane), catalyst (triethylamine), and reaction time (3–5 hours) to optimize intermediate yields .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization requires addressing competing side reactions. For instance, during cinnamoylation, steric hindrance from the methyl and acetyl groups may reduce reactivity. Strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) during diazotization steps to minimize decomposition .
- Catalyst screening : Testing bases like piperidine or sodium hydroxide to enhance acylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time . Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions, such as transition states for regioselective cinnamoylation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., acetyl at C5, cinnamoylamino at C2). Aromatic protons in the cinnamoyl group appear as doublets near δ 7.5–8.0 ppm, while the thiophene methyl group resonates at δ 2.3–2.5 ppm .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) groups validate functionalization .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] expected at m/z 413.1 for CHNOS) .
Advanced: How to resolve discrepancies in NMR data when analyzing derivatives?
Contradictions in spectral assignments often arise from dynamic processes (e.g., rotamers in the cinnamoylamino group) or impurities. Solutions include:
- Variable-temperature NMR : Cooling to −40°C slows rotation, splitting broad singlets into distinct peaks .
- 2D NMR (COSY, HSQC) : Correlating H-C couplings clarifies ambiguous assignments, such as distinguishing thiophene C3 from acetyl carbonyl carbons .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) helps validate shifts .
Basic: How are computational methods applied in designing thiophene derivatives?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide reactivity. For example:
- Reaction path modeling : Identifying low-energy pathways for cinnamoylation regioselectivity using transition-state analysis .
- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction rates .
Advanced: Can DFT calculations predict regioselectivity in the cinnamoylation step?
Yes. DFT (e.g., B3LYP/6-31G*) calculates activation energies for competing N- vs. O-acylation pathways. For this compound, the cinnamoylamino group favors N-acylation due to lower steric hindrance and higher nucleophilicity at the amine site. Fukui indices pinpoint electrophilic centers, while Natural Bond Orbital (NBO) analysis reveals stabilizing interactions between the cinnamoyl carbonyl and thiophene ring .
Basic: What are the potential research applications of this compound?
- Medicinal chemistry : As a scaffold for kinase inhibitors, leveraging the thiophene core’s π-stacking ability .
- Materials science : Functionalized thiophenes serve as electron-deficient units in organic semiconductors .
Advanced: How to modify the structure to enhance bioactivity?
- Side-chain diversification : Replacing the cinnamoyl group with substituted benzoyl moieties (e.g., 4-chlorobenzoyl) improves metabolic stability .
- Hybridization : Conjugating with pyrazole or pyrimidine rings enhances anti-inflammatory or antimicrobial activity .
Basic: What are common impurities formed during synthesis?
- Hydrolysis byproducts : Ester groups may hydrolyze to carboxylic acids under acidic conditions .
- Incomplete acylation : Residual 5-aminothiophene intermediates (e.g., ethyl 2-amino-4-methyl-thiophene-3-carboxylate) detected via TLC (R ~0.3 in ethyl acetate/hexane) .
Advanced: How to address low reactivity in the acylation step?
- Activating agents : Use of HATU or EDC/HOBt promotes amide bond formation under milder conditions .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80°C, 30 minutes vs. 5-hour reflux) .
- Protection/deprotection strategies : Temporarily protecting the acetyl group with trimethylsilyl chloride prevents undesired side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
